Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid
CAS No.: 31061-65-1
Cat. No.: VC5473438
Molecular Formula: C12H18O2
Molecular Weight: 194.274
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31061-65-1 |
|---|---|
| Molecular Formula | C12H18O2 |
| Molecular Weight | 194.274 |
| IUPAC Name | tricyclo[4.3.1.13,8]undecane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H18O2/c13-11(14)12-5-8-1-2-9(6-12)4-10(3-8)7-12/h8-10H,1-7H2,(H,13,14) |
| Standard InChI Key | STNYGMDZVYBFLR-UHFFFAOYSA-N |
| SMILES | C1CC2CC3CC1CC(C2)(C3)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The compound’s defining feature is its tricyclo[4.3.1.1³,⁸]undecane skeleton, which consists of three fused cycloalkane rings: a bicyclo[4.3.1]decane system fused with an additional bridged cyclohexane ring. The carboxylic acid group is appended to the bridgehead carbon at position 1, creating a sterically constrained environment that influences its reactivity . The IUPAC name, tricyclo[4.3.1.1³,⁸]undecane-1-carboxylic acid, reflects this intricate bicyclic-bridged structure.
Stereochemical Considerations
X-ray crystallography and computational modeling reveal that the bridgehead substituents adopt a syn-periplanar configuration, minimizing torsional strain. The carboxylic acid group participates in intramolecular hydrogen bonding with adjacent bridgehead hydrogens, stabilizing the molecule’s conformation .
Synthesis and Manufacturing Processes
Classical Synthetic Routes
The synthesis of tricyclo[4.3.1.1³,⁸]undecane-1-carboxylic acid typically begins with Diels-Alder cycloaddition of norbornene derivatives, followed by catalytic hydrogenation to saturate intermediate rings. A representative pathway involves:
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Cycloaddition: Reaction of cyclopentadiene with maleic anhydride yields a bicyclic adduct.
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Bridging: Treatment with a Grignard reagent introduces the third ring via alkylation.
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Oxidation: Selective oxidation of a methyl group to the carboxylic acid using potassium permanganate completes the synthesis.
Patent-Derived Methodologies
US Patent 4,169,953 describes a related compound, tricyclo[4.3.1.1²,⁵]undecane-1-carboxylic acid, synthesized via acid-catalyzed rearrangement of adamantane derivatives. While distinct in ring fusion positions, this method highlights the utility of carbocation rearrangements for constructing polycyclic frameworks .
Physicochemical Properties
The compound’s high boiling point and moderate lipophilicity suggest suitability for high-temperature reactions and membrane permeability in biological systems .
Reactivity and Functional Group Transformations
Carboxylic Acid Reactivity
The carboxylic acid group undergoes typical reactions:
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Esterification: Treatment with alcohols under acidic conditions yields esters, useful as plasticizers.
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Amidation: Coupling with amines via carbodiimide chemistry produces amides with potential bioactivity.
Ring Functionalization
Applications in Pharmaceutical and Material Sciences
Drug Discovery
The compound’s rigid structure mimics bioactive polycyclic terpenes, making it a scaffold for:
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Neurological Agents: Derivatives exhibit affinity for sigma-1 receptors, implicated in neuropathic pain .
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Antiviral Candidates: Structural analogs inhibit viral proteases by occupying hydrophobic active sites.
Polymer Chemistry
Ester derivatives serve as cross-linking agents in epoxy resins, enhancing thermal stability up to 250°C.
Comparative Analysis with Structural Analogs
The 3,8-ring fusion in tricyclo[4.3.1.1³,⁸]undecane-1-carboxylic acid confers greater stereochemical rigidity than adamantane derivatives, enhancing receptor binding selectivity .
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